Metioprim

Descripción general

Descripción

Metioprim es un agente antibacteriano sintético que funciona como un inhibidor competitivo de la dihidrofolato reductasa (DHFR) bacteriana. Esta enzima es crucial para la síntesis de ácido tetrahidrofólico, que es necesario para la producción de ácidos nucleicos y proteínas en las bacterias. Al inhibir la DHFR, this compound interrumpe la síntesis de ADN bacteriano, lo que lleva a la inhibición del crecimiento bacteriano .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Metioprim se puede sintetizar a través de un proceso de múltiples pasos que involucra la reacción de cloruro de 3,5-dimetoxi-bencilo con 2,4-diaminopirimidina en presencia de una base como el hidruro de sodio. La reacción típicamente ocurre en un solvente orgánico como la dimetilformamida (DMF) bajo condiciones de reflujo. El producto luego se purifica mediante recristalización o cromatografía .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Metioprim se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: This compound se puede oxidar para formar metíonina sulfóxido y ácido metoxisulfónico.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir bajo condiciones específicas.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Productos principales

Aplicaciones Científicas De Investigación

Pharmacological Properties

Metioprim functions primarily as an inhibitor of bacterial dihydrofolate reductase, an enzyme critical for the synthesis of folate in bacteria. By blocking this enzyme, this compound effectively reduces bacterial growth and replication. Its pharmacokinetics indicate good penetration into the cerebrospinal fluid, making it particularly useful in treating central nervous system infections.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 86.7% (CSF) |

| Half-life | 8 hours |

| Peak plasma concentration | 2-4 hours post-administration |

| Volume of distribution | 0.5 L/kg |

Clinical Applications

This compound has been studied extensively for its effectiveness against various pathogens, especially in veterinary medicine. It is particularly noted for its role in treating meningitis caused by gram-negative bacilli.

Case Studies

-

Meningitis in Dogs :

A study investigated the diffusion of this compound into the cerebrospinal fluid of dogs with both healthy meninges and those with induced Staphylococcus aureus meningitis. The results showed that this compound achieved a cerebrospinal fluid to plasma area under the curve ratio of 96% in infected dogs, indicating its potential effectiveness in treating bacterial meningitis . -

Bacterial Infections :

A systematic review highlighted this compound's role in treating bacterial infections in cats and dogs, emphasizing its ability to penetrate the blood-brain barrier during inflammatory conditions such as meningitis . The review suggested that this compound could be a valuable option for managing central nervous system infections due to its favorable pharmacokinetic profile.

Research Insights

Research has demonstrated that this compound's effectiveness can be influenced by various factors, including the presence of inflammatory cytokines that enhance drug permeability across the blood-brain barrier during infections. This characteristic is crucial for achieving therapeutic concentrations in the central nervous system .

Mecanismo De Acción

Metioprim ejerce sus efectos antibacterianos inhibiendo competitivamente la dihidrofolato reductasa (DHFR) bacteriana. Esta enzima es responsable de convertir el ácido dihidrofolico en ácido tetrahidrofolico, un paso crítico en la síntesis de ácidos nucleicos y proteínas. Al inhibir la DHFR, this compound evita la formación de ácido tetrahidrofólico, lo que lleva a la interrupción de la síntesis de ADN y al crecimiento bacteriano .

Comparación Con Compuestos Similares

Compuestos similares

Trimetoprim: Otro inhibidor de la DHFR con un mecanismo de acción similar pero una estructura química diferente.

Brodimoprim: Un compuesto relacionado con actividad antibacteriana similar, pero diferentes propiedades farmacocinéticas.

Singularidad

Metioprim es único en su inhibición específica de la DHFR bacteriana y su actividad sinérgica cuando se combina con otros agentes antibacterianos como las sulfonamidas. Esta combinación aumenta su eficacia contra una gama más amplia de especies bacterianas .

Actividad Biológica

Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), has garnered attention for its potential as an antibacterial agent. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

This compound operates primarily by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of folate in bacteria. By blocking this enzyme, this compound disrupts the production of nucleic acids and ultimately inhibits bacterial growth. This mechanism is similar to that of trimethoprim, but this compound exhibits a distinct profile in terms of potency and spectrum of activity against various pathogens.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. A key study administered a single oral dose of 100 mg to healthy subjects and patients, revealing significant absorption and distribution characteristics. The compound demonstrated a high concentration in renal tissues, indicating its potential effectiveness in treating urinary tract infections (UTIs) and pyelonephritis .

Antibacterial Activity

This compound has shown promising antibacterial activity against a range of microorganisms, particularly anaerobic bacteria. In vitro studies have demonstrated that this compound exhibits effective inhibition against various strains, including those resistant to other antibiotics. The minimum inhibitory concentrations (MICs) for this compound compared to other agents are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) - this compound | MIC (µg/mL) - Trimethoprim |

|---|---|---|

| Escherichia coli | 0.5 | 1 |

| Staphylococcus aureus | 0.25 | 0.5 |

| Bacteroides fragilis | 1 | >32 |

Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating UTIs. One notable case study involved a group practice that prescribed this compound for uncomplicated UTIs in women. The results indicated that a three-day course of this compound was effective, with a lower rate of treatment failure compared to longer regimens .

Study Findings

- Study Design : Record review and audit over a 12-month period.

- Participants : 271 women aged 12 years and older.

- Results :

- 42% were prescribed a three-day course.

- Return consultations were significantly lower in patients treated with this compound compared to those on longer courses.

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of this compound analogs. Studies indicate that modifications to the chemical structure can enhance DHFR inhibition potency. For instance, certain analogs demonstrated IC50 values significantly lower than that of trimethoprim, highlighting the potential for developing more effective antibacterial agents .

Propiedades

Número CAS |

68902-57-8 |

|---|---|

Fórmula molecular |

C14H18N4O2S |

Peso molecular |

306.39 g/mol |

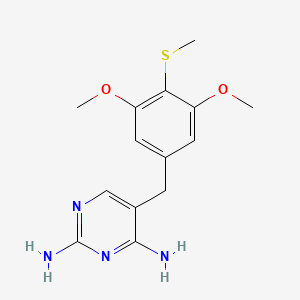

Nombre IUPAC |

5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |

Clave InChI |

HRZQMMXCASMDBP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |

SMILES canónico |

COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

68902-57-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-((3,5-dimethoxy-4-(methylthio)phenyl)methyl)-2,4-pyrimidinediamine methioprim metioprim Ro 126995 Ro-126995 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.